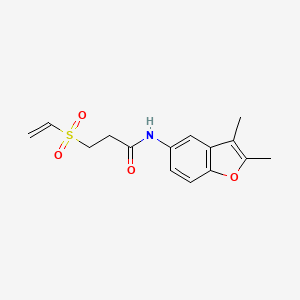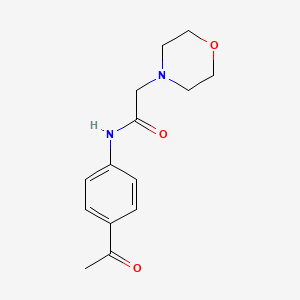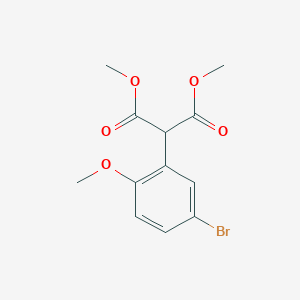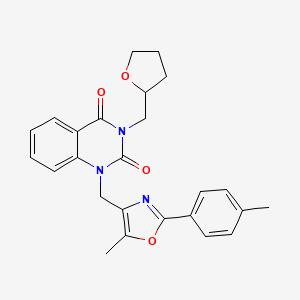
N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide, also known as DBZ-ESA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBZ-ESA is a synthetic compound that belongs to the family of benzofuran derivatives.
作用機序
N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide inhibits gamma-secretase by binding to the active site of the enzyme. Gamma-secretase is responsible for the cleavage of amyloid precursor protein (APP) into amyloid beta peptides, which are believed to be the main cause of Alzheimer's disease. By inhibiting gamma-secretase, N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide reduces the production of amyloid beta peptides, which in turn reduces the accumulation of amyloid plaques in the brain.
Biochemical and Physiological Effects
N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has been shown to have various biochemical and physiological effects. Inhibition of gamma-secretase by N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide reduces the production of amyloid beta peptides, which in turn reduces the accumulation of amyloid plaques in the brain. N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has also been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. Additionally, N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has been shown to affect the Notch signaling pathway, which is involved in the regulation of cell fate determination and differentiation.
実験室実験の利点と制限
N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has several advantages for lab experiments. It is a potent inhibitor of gamma-secretase and can be used to study the enzyme's role in Alzheimer's disease. N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has also been used as a tool to study the Notch signaling pathway. However, N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has some limitations for lab experiments. It is a synthetic compound that may have limited availability and may be expensive to synthesize. Additionally, N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide may have off-target effects that need to be taken into consideration when interpreting experimental results.
将来の方向性
There are several future directions for research on N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide. One direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has shown promising results in preclinical studies and may have potential as a treatment for the disease. Another direction is to investigate its potential as an anticancer agent. N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has been shown to induce apoptosis in cancer cells and may have potential as a treatment for various types of cancer. Additionally, further studies are needed to investigate the off-target effects of N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide and to develop more specific inhibitors of gamma-secretase.
合成法
N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide can be synthesized through a multi-step process. The first step involves the reaction of 2,3-dimethylbenzofuran with acetic anhydride and sulfuric acid to yield 2,3-dimethyl-1-benzofuran-5-acetic acid. The second step involves the reaction of 2,3-dimethyl-1-benzofuran-5-acetic acid with thionyl chloride to yield 2,3-dimethyl-1-benzofuran-5-acetyl chloride. The third step involves the reaction of 2,3-dimethyl-1-benzofuran-5-acetyl chloride with ethenesulfonic acid to yield N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide.
科学的研究の応用
N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the development of Alzheimer's disease. N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-(2,3-Dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide has been used as a tool to study the Notch signaling pathway, which is involved in the regulation of cell fate determination and differentiation.
特性
IUPAC Name |
N-(2,3-dimethyl-1-benzofuran-5-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-4-21(18,19)8-7-15(17)16-12-5-6-14-13(9-12)10(2)11(3)20-14/h4-6,9H,1,7-8H2,2-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXILLFRHHXVSMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)CCS(=O)(=O)C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B2390580.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2390582.png)

![3-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]quinazolin-4(3H)-one](/img/structure/B2390586.png)
![N-(5-methylisoxazol-3-yl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2390588.png)
![Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2390589.png)


![(Z)-methyl 2-(6-methoxy-2-((2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2390595.png)

![4-[2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2390598.png)